({2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)acetic acid
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Overview
Description
2-({2-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)ACETIC ACID is a complex organic compound with a unique structure that includes a piperazine ring, a chlorinated aromatic ring, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-methylphenylamine with piperazine to form an intermediate, which is then reacted with 2-oxoethyl sulfanylacetic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the ketone group can produce secondary alcohols .
Scientific Research Applications
2-({2-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({2-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)ACETIC ACID involves its interaction with specific molecular targets. The piperazine ring and the chlorinated aromatic ring allow the compound to bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A similar compound with a piperazine ring and a chlorinated aromatic ring, used as an antihistamine.
Hydroxyzine: Another piperazine derivative with similar structural features and therapeutic applications.
Uniqueness
2-({2-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-2-OXOETHYL}SULFANYL)ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C15H19ClN2O3S |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]sulfanylacetic acid |
InChI |
InChI=1S/C15H19ClN2O3S/c1-11-2-3-12(16)8-13(11)17-4-6-18(7-5-17)14(19)9-22-10-15(20)21/h2-3,8H,4-7,9-10H2,1H3,(H,20,21) |
InChI Key |
XHMFJGGFOGSMTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CSCC(=O)O |
Origin of Product |
United States |
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